Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate is a versatile chemical compound with a unique molecular structure. It has a molecular weight of 273.31 g/mol and is known for its high purity, making it valuable for various applications . This compound is part of the isoxazole family, which is significant in medicinal chemistry due to its diverse biological activities.
Preparation Methods
The synthesis of Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate typically involves a cycloaddition-condensation reaction. One common method is the NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water . This reaction is usually conducted in water or chloroform and involves the use of simple and inexpensive catalysts such as sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, palladium hydrogenation of this compound can lead to the formation of ethyl (Z)-2-amino-4-oxo-2-pentanoate . The presence of two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond, creates competition during the reaction . Common reagents used in these reactions include palladium catalysts, sodium hydroxide, and hydrazine hydrate . Major products formed from these reactions include 5-methylisoxazole derivatives and Z-enaminone derivatives .
Scientific Research Applications
Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate is unique due to its specific molecular structure, which includes both an isoxazole ring and a benzothienyl group . Similar compounds include other isoxazole derivatives, such as methyl 5-phenylisoxazole-3-carboxylate and 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives . These compounds share some structural similarities but differ in their specific substituents and biological activities . The presence of the benzothienyl group in this compound provides unique properties that distinguish it from other isoxazole derivatives .
Biological Activity
Ethyl 5-(2-benzothienyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Formula: C12H11N2O3S
Molecular Weight: 249.29 g/mol
IUPAC Name: Ethyl 5-(2-benzothienyl)-1,2-oxazole-3-carboxylate
Structural Representation:
This compound has been shown to interact with various biological targets, leading to modulation of enzymatic and receptor activities. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anti-inflammatory and anticancer properties .
- Receptor Modulation: It can act on neurotransmitter receptors, potentially influencing neurological conditions.
Therapeutic Potentials
Research indicates that this compound exhibits several promising therapeutic effects:
- Anticancer Activity: Studies have demonstrated its potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects: The compound has shown efficacy in reducing inflammation markers, making it a candidate for treating inflammatory diseases .
- Antimicrobial Properties: Preliminary studies suggest it may possess antimicrobial activity against various pathogens .
Case Studies and Experimental Data
-
Anticancer Activity Study:
- Objective: To evaluate the cytotoxic effects on breast cancer cells.
- Methodology: MTT assay was employed to assess cell viability.
- Results: The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against tested cancer cell lines.
- Anti-inflammatory Study:
- Antimicrobial Activity Assessment:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential.
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Anticancer, Anti-inflammatory |
Methyl 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylate | Structure | Antimicrobial, Enzyme inhibition |
Ethyl isoxazole-3-carboxylate | Structure | Anti-inflammatory |
The unique benzothienyl substitution in this compound enhances its interaction with biological targets compared to other isoxazole derivatives.
Properties
Molecular Formula |
C14H11NO3S |
---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
ethyl 5-(1-benzothiophen-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H11NO3S/c1-2-17-14(16)10-8-11(18-15-10)13-7-9-5-3-4-6-12(9)19-13/h3-8H,2H2,1H3 |
InChI Key |
WZHJYFWHVBNECU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.